molecular formula C10H11F3O5 B14915840 1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol

1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B14915840
M. Wt: 268.19 g/mol
InChI Key: OHCRXDQJVGNCIE-UHFFFAOYSA-N
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Description

1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol is a complex organic compound characterized by the presence of trifluoroethanol and bis(methylperoxy)phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenol with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction could produce trifluoroethanol derivatives.

Scientific Research Applications

1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-bis(1-methylpropyl): Shares structural similarities but differs in functional groups.

    4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: Another compound with similar phenyl groups but different substituents.

Uniqueness

1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of both trifluoroethanol and bis(methylperoxy)phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H11F3O5

Molecular Weight

268.19 g/mol

IUPAC Name

1-[2,4-bis(methylperoxy)phenyl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H11F3O5/c1-15-17-6-3-4-7(8(5-6)18-16-2)9(14)10(11,12)13/h3-5,9,14H,1-2H3

InChI Key

OHCRXDQJVGNCIE-UHFFFAOYSA-N

Canonical SMILES

COOC1=CC(=C(C=C1)C(C(F)(F)F)O)OOC

Origin of Product

United States

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